molecular formula C29H29NO4S B281531 N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281531
M. Wt: 487.6 g/mol
InChI Key: KBVGVQDGYIBIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDP-43 inhibitor, is a compound that has gained significant attention in recent years due to its potential therapeutic applications in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).

Mechanism of Action

N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor works by inhibiting the aggregation of N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide protein, which is a key pathological hallmark of ALS and FTD. N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide protein is known to play a role in RNA metabolism, and its abnormal accumulation in neurons can lead to cellular dysfunction and death. N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor prevents the formation of N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide aggregates by binding to the protein and stabilizing its native conformation.
Biochemical and Physiological Effects:
N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor has been shown to effectively reduce the formation of N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide aggregates in vitro and in vivo, leading to improved neuronal survival and function. It has also been demonstrated to reduce neuroinflammation and oxidative stress, which are common features of neurodegenerative diseases. N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its safety and efficacy in treating ALS and FTD.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor is its specificity for targeting N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide protein, which makes it a promising candidate for treating neurodegenerative diseases. However, N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at higher doses. These limitations can be addressed by optimizing the formulation and dosing of the compound.

Future Directions

There are several future directions for N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor research, including the evaluation of its efficacy in clinical trials for ALS and FTD, the development of more potent and selective N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitors, and the investigation of its potential applications in other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor and to identify potential biomarkers for monitoring its therapeutic effects.

Synthesis Methods

The synthesis of N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine in the presence of a base such as triethylamine. The resulting sulfonyl amide is then coupled with 4-(2-aminoethyl)benzoic acid using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to obtain the final product, N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor.

Scientific Research Applications

N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as ALS and FTD. ALS is a progressive motor neuron disease that leads to muscle weakness and paralysis, while FTD is a type of dementia that affects behavior, language, and personality. Both diseases are characterized by the accumulation of N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide protein aggregates in affected neurons.

properties

Molecular Formula

C29H29NO4S

Molecular Weight

487.6 g/mol

IUPAC Name

N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C29H29NO4S/c1-29(2,3)21-13-16-23(17-14-21)35(32,33)30(28(31)20-9-5-4-6-10-20)22-15-18-27-25(19-22)24-11-7-8-12-26(24)34-27/h4-6,9-10,13-19H,7-8,11-12H2,1-3H3

InChI Key

KBVGVQDGYIBIJH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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